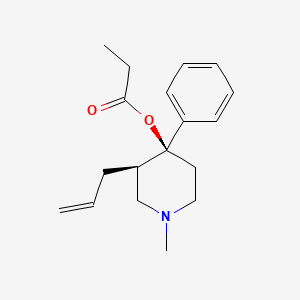
1-Propanone, 1-(3-bromophenyl)-2-(methylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-2-(methylamino)propan-1-one is an organic compound with the molecular formula C10H12BrNO It is a substituted phenylpropanone, characterized by the presence of a bromine atom on the phenyl ring and a methylamino group on the propanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-2-(methylamino)propan-1-one typically involves the following steps:
Bromination: The starting material, phenylpropanone, undergoes bromination to introduce a bromine atom at the meta position of the phenyl ring. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amination: The brominated intermediate is then subjected to amination, where a methylamino group is introduced. This can be achieved through a nucleophilic substitution reaction using methylamine (CH3NH2) under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 1-(3-bromophenyl)-2-(methylamino)propan-1-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromophenyl)-2-(methylamino)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of 3-bromobenzoic acid or 3-bromophenyl ketone.
Reduction: Formation of 1-(3-bromophenyl)-2-(methylamino)propan-1-ol.
Substitution: Formation of 3-substituted phenylpropanone derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)-2-(methylamino)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 1-(3-bromophenyl)-2-(methylamino)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromophenyl)-2-(methylamino)propan-1-one: Similar structure but with bromine at the para position.
1-(3-Chlorophenyl)-2-(methylamino)propan-1-one: Similar structure but with chlorine instead of bromine.
1-(3-Bromophenyl)-2-(ethylamino)propan-1-one: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
1-(3-Bromophenyl)-2-(methylamino)propan-1-one is unique due to the specific positioning of the bromine atom and the methylamino group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
486459-02-3 |
|---|---|
Molekularformel |
C10H12BrNO |
Molekulargewicht |
242.11 g/mol |
IUPAC-Name |
1-(3-bromophenyl)-2-(methylamino)propan-1-one |
InChI |
InChI=1S/C10H12BrNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,12H,1-2H3 |
InChI-Schlüssel |
PXLYROINIXKFAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


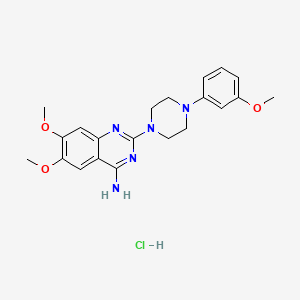
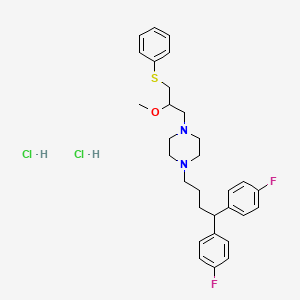

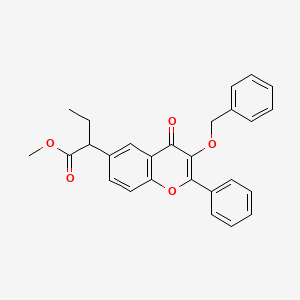
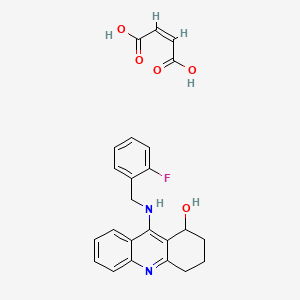
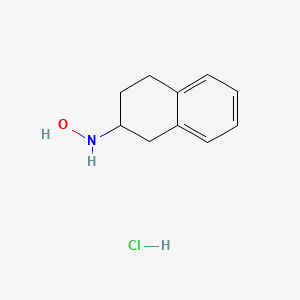
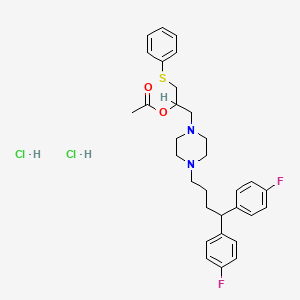
![(3E)-3-[(2-methoxyphenoxy)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B12747542.png)
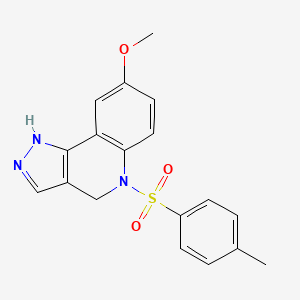
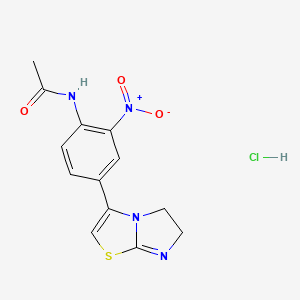
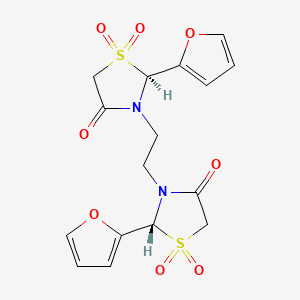
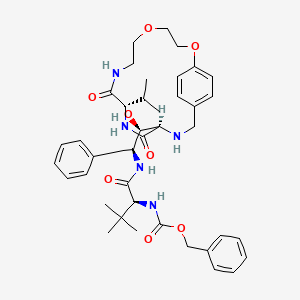
![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747565.png)
